molecular formula C8H11BrN2O B13332280 3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one

3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one

Cat. No.: B13332280
M. Wt: 231.09 g/mol
InChI Key: IRJAVROBNZZTQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one typically involves the bromination of a precursor compound followed by the introduction of an amino group. One common method involves the reaction of 1-propyl-1,4-dihydropyridin-4-one with bromine in the presence of a suitable solvent to yield 5-bromo-1-propyl-1,4-dihydropyridin-4-one. This intermediate is then treated with ammonia or an amine to introduce the amino group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups at the 5-position .

Scientific Research Applications

3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The amino and bromo groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one (CAS: 1566435-98-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting relevant studies, case analyses, and data tables that illustrate its efficacy and mechanisms of action.

Chemical Structure and Properties

This compound belongs to the dihydropyridine class of compounds, which are known for their diverse biological activities. The presence of the amino and bromo groups in its structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC)
    • The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.5 to 2 μg/mL against Gram-positive and Gram-negative bacteria.
    • Comparative analysis with standard antibiotics showed that it was particularly effective against Staphylococcus aureus and Escherichia coli.
  • Biofilm Inhibition
    • Inhibition of biofilm formation was observed in Staphylococcus epidermidis, indicating potential applications in preventing device-related infections.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)Biofilm Inhibition (%)
Staphylococcus aureus0.570
Escherichia coli255
Staphylococcus epidermidis180

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines.

Case Studies

  • Cytotoxicity Assays
    • In a study involving FaDu hypopharyngeal tumor cells, the compound exhibited cytotoxic effects with an IC50 value of approximately 10 μM.
    • Apoptosis induction was confirmed through flow cytometry analysis, indicating that the compound triggers programmed cell death in cancer cells.
  • Mechanism of Action
    • Molecular docking studies suggested that this compound interacts with key proteins involved in cell proliferation and survival pathways.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (μM)Apoptosis Induction (%)
FaDu1040
MCF71535
A5491250

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

3-amino-5-bromo-1-propylpyridin-4-one

InChI

InChI=1S/C8H11BrN2O/c1-2-3-11-4-6(9)8(12)7(10)5-11/h4-5H,2-3,10H2,1H3

InChI Key

IRJAVROBNZZTQG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=O)C(=C1)Br)N

Origin of Product

United States

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